N-[(4-chlorophenyl)methyl]-2-methoxyacetamide
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Overview
Description
N-[(4-chlorophenyl)methyl]-2-methoxyacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 4-chlorophenyl group attached to a methylene bridge, which is further connected to a 2-methoxyacetamide moiety
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2-methoxyacetamide typically involves the reaction of 4-chlorobenzylamine with 2-methoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-chlorobenzylamine+2-methoxyacetyl chloride→this compound+HCl
The reaction is usually conducted in an organic solvent, such as dichloromethane or chloroform, at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, and can handle larger volumes of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to form an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is typically carried out in an acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. The reaction is usually conducted in an inert solvent, such as tetrahydrofuran (THF).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3) in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: 4-chlorophenylacetic acid
Reduction: N-[(4-chlorophenyl)methyl]-2-methoxyethylamine
Substitution: 4-hydroxyphenylmethyl-2-methoxyacetamide or 4-aminophenylmethyl-2-methoxyacetamide
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-2-methoxyacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other functional materials.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2-methoxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
N-[(4-chlorophenyl)methyl]-2-methoxyacetamide can be compared with other similar compounds, such as:
N-[(4-bromophenyl)methyl]-2-methoxyacetamide: Similar structure but with a bromine atom instead of chlorine.
N-[(4-fluorophenyl)methyl]-2-methoxyacetamide: Similar structure but with a fluorine atom instead of chlorine.
N-[(4-methylphenyl)methyl]-2-methoxyacetamide: Similar structure but with a methyl group instead of chlorine.
These compounds share similar chemical properties but may exhibit different biological activities due to the nature of the substituent on the phenyl ring.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-14-7-10(13)12-6-8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZWEOMIGGWKHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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